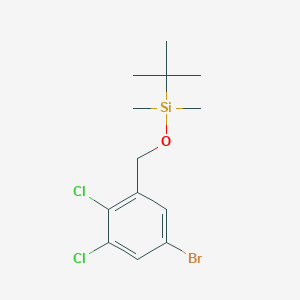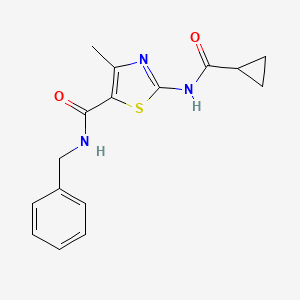![molecular formula C5H4Cl2N2S B8562319 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR](/img/structure/B8562319.png)
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is a chemical compound with the molecular formula C5H4Cl2N2S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a chloromethylthio group and a chloropyrimidine ring, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR typically involves the reaction of 2-chloropyrimidine with chloromethylthiolating agents under controlled conditions. One common method includes the use of thionyl chloride and methanol as reagents, followed by the addition of a chlorinating agent to introduce the chloromethylthio group.
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may involve multiple steps, including purification and crystallization, to obtain the final product suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloromethylthio group is replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction Reactions: The compound can be reduced to form thiols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dichloromethane or acetonitrile.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation Reactions: Major products are sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced forms of the compound.
Scientific Research Applications
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an alkylating agent, modifying nucleophilic sites in biological molecules such as DNA and proteins. This interaction can disrupt normal cellular processes, leading to potential therapeutic effects or toxicity, depending on the context.
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the chloromethylthio group, making it less reactive in certain substitution reactions.
5-Chloropyrimidine: Similar structure but without the chloromethylthio group, leading to different chemical properties.
2-Methylthio-5-chloropyrimidine: Contains a methylthio group instead of a chloromethylthio group, resulting in different reactivity and applications.
Uniqueness
5-Chloro-2-[(chloromethyl)thio]pyrimidine, AldrichCPR is unique due to the presence of both chloromethylthio and chloropyrimidine groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research.
Properties
Molecular Formula |
C5H4Cl2N2S |
|---|---|
Molecular Weight |
195.07 g/mol |
IUPAC Name |
5-chloro-2-(chloromethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C5H4Cl2N2S/c6-3-10-5-8-1-4(7)2-9-5/h1-2H,3H2 |
InChI Key |
PGBONSLCITYXTJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=N1)SCCl)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
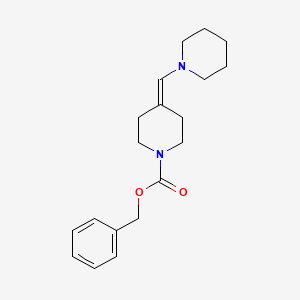
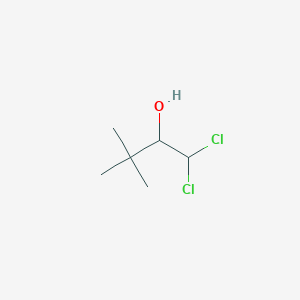
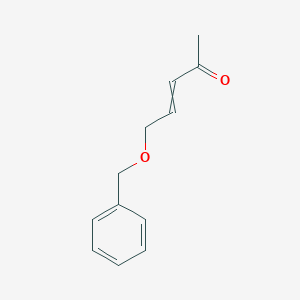
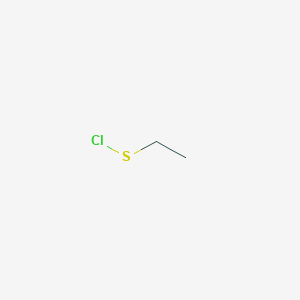
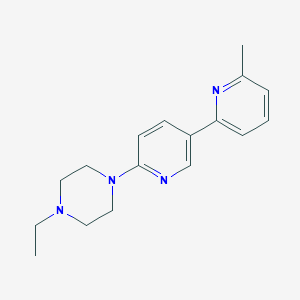
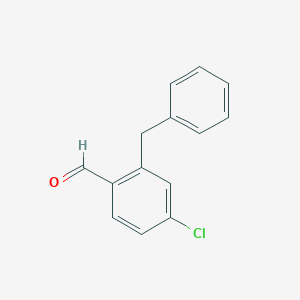
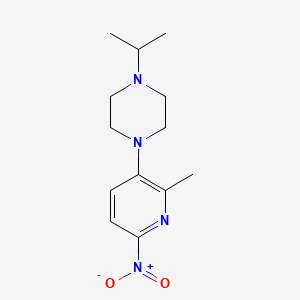
![3(2H)-Benzofuranone, 2-[(4-chlorophenyl)methylene]-6-methoxy-](/img/structure/B8562286.png)
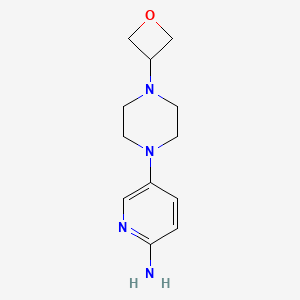
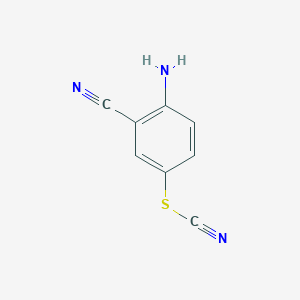
![Benzo[4,5]imidazo[2,1-b]thiazole-6-carbaldehyde](/img/structure/B8562301.png)
![tert-Butyl ((1R,2S)-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-hydroxypropan-2-yl)carbamate](/img/structure/B8562306.png)
